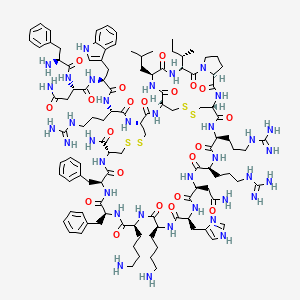
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a disulfide bond between the cysteine residues, which can significantly influence its structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated synthesizers that can handle large quantities of reagents and resins. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves reagents like N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction yields free thiol groups.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific proteins or receptors.
Industry: Utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism of action for peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. The disulfide bonds in the peptide can stabilize its structure, allowing it to bind more effectively to its target and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2: A similar peptide with slight variations in the amino acid sequence.
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of disulfide bonds, which can significantly influence its biological activity and stability.
Eigenschaften
Molekularformel |
C111H164N36O21S4 |
|---|---|
Molekulargewicht |
2467.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1 |
InChI-Schlüssel |
DWDRIWQVJMGMNY-KJGHYZMMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



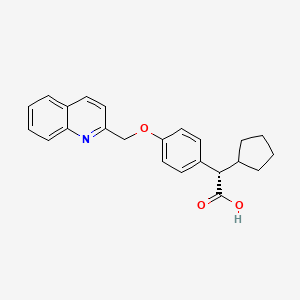
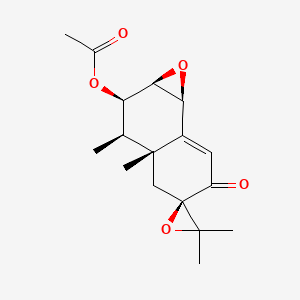
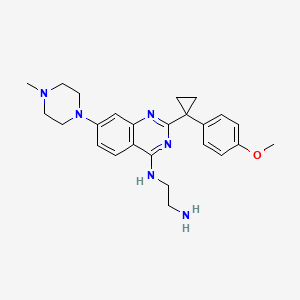
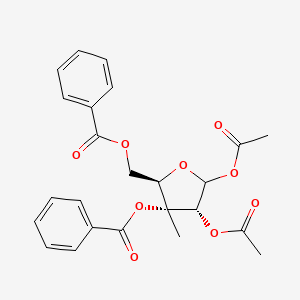
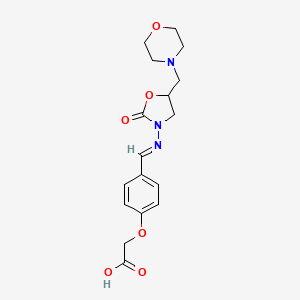
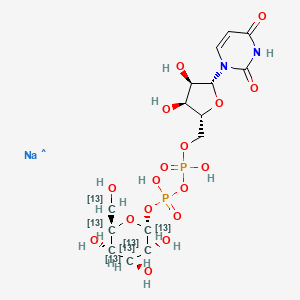
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
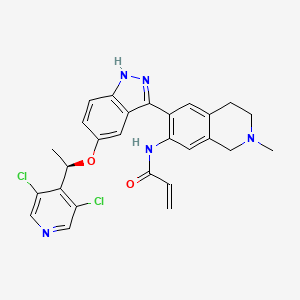

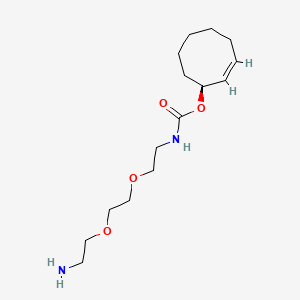

![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
